Cas no 1419222-66-4 (3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine)
![3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine structure](https://ja.kuujia.com/scimg/cas/1419222-66-4x500.png)
3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine 化学的及び物理的性質
名前と識別子
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- 3-(azetidin-1-yl)-1-bromoimidazo[1,5-a]pyrazin-8-amine
- AHJOQFXIJGETBD-UHFFFAOYSA-N
- 3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine
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- インチ: 1S/C9H10BrN5/c10-7-6-8(11)12-2-5-15(6)9(13-7)14-3-1-4-14/h2,5H,1,3-4H2,(H2,11,12)
- InChIKey: AHJOQFXIJGETBD-UHFFFAOYSA-N
- ほほえんだ: BrC1=C2C(N)=NC=CN2C(=N1)N1CCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 247
- トポロジー分子極性表面積: 59.4
3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM284574-1g |
3-(Azetidin-1-yl)-1-bromoimidazo[1,5-a]pyrazin-8-amine |
1419222-66-4 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A099002845-1g |
3-(Azetidin-1-yl)-1-bromoimidazo[1,5-a]pyrazin-8-amine |
1419222-66-4 | 95% | 1g |
$1,023.75 | 2022-04-02 | |
Alichem | A099002845-250mg |
3-(Azetidin-1-yl)-1-bromoimidazo[1,5-a]pyrazin-8-amine |
1419222-66-4 | 95% | 250mg |
$409.50 | 2022-04-02 |
3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amineに関する追加情報
Research Brief on 3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine (CAS: 1419222-66-4)
3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine (CAS: 1419222-66-4) is a novel heterocyclic compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential as a kinase inhibitor scaffold. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound belongs to the imidazopyrazine class of heterocycles, which have demonstrated significant pharmacological activities across various disease areas. Recent studies have highlighted its unique structural features, particularly the azetidine substitution at the 3-position and the reactive bromine at the 1-position, which make it an attractive intermediate for further derivatization in drug discovery programs.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) detailed an optimized synthetic route for 3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine, achieving an overall yield of 68% through a five-step process. The key step involved a palladium-catalyzed Buchwald-Hartwig amination to introduce the azetidine moiety, followed by regioselective bromination using N-bromosuccinimide.
In vitro screening data from multiple research groups have shown promising kinase inhibition profiles for derivatives of this core structure. Particularly, compounds based on this scaffold have demonstrated nanomolar inhibitory activity against FLT3 and JAK2 kinases, suggesting potential applications in hematological malignancies. The bromine substituent at the 1-position has been shown to be crucial for maintaining this activity while allowing for further structural modifications.
Recent patent filings (WO2023187654, US20230285021) have disclosed novel derivatives of 3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine as potential therapeutics for autoimmune disorders and certain cancers. These patents highlight the compound's versatility as a starting point for structure-activity relationship studies, with modifications primarily focused on the 8-amine position.
Ongoing research is exploring the compound's potential in targeted protein degradation strategies. Preliminary results presented at the 2024 AACR Annual Meeting (Abstract #LB-342) demonstrated that PROTAC molecules incorporating this scaffold showed effective degradation of target proteins in cellular models, with DC50 values in the low nanomolar range.
From a safety perspective, initial ADME studies of the parent compound have shown favorable metabolic stability (t1/2 > 120 min in human liver microsomes) and moderate permeability (Papp = 12 × 10^-6 cm/s in Caco-2 assays). However, researchers note that the bromine substituent may present potential metabolic liabilities that need to be addressed in further optimization.
The compound's future development appears promising, with several pharmaceutical companies including it in their fragment-based drug discovery libraries. Its balanced physicochemical properties (cLogP 2.1, PSA 58 Ų) and synthetic tractability make it particularly valuable for lead generation programs in kinase drug discovery.
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